Product packaging for n-Benzyl oxymethyl-4-nitro-imidazole(Cat. No.:CAS No. 669713-66-0)

n-Benzyl oxymethyl-4-nitro-imidazole

Cat. No.: B1334043
CAS No.: 669713-66-0
M. Wt: 233.22 g/mol
InChI Key: TXXYYOUBDOAQDT-UHFFFAOYSA-N
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Description

Overview of the Imidazole (B134444) Heterocycle in Medicinal Chemistry and Research

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules and pharmaceuticals. Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. The imidazole nucleus is a key component of the essential amino acid histidine, which plays a critical role in the structure and function of many proteins and enzymes.

The versatility of the imidazole scaffold has led to its incorporation into drugs with a wide range of therapeutic applications. These include antifungal agents, such as ketoconazole (B1673606) and miconazole, and proton pump inhibitors like omeprazole. The ability of the imidazole ring to be readily functionalized at multiple positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a privileged structure in drug discovery.

Significance of the 4-Nitroimidazole (B12731) Moiety in Biologically Active Compounds

The introduction of a nitro group at the 4-position of the imidazole ring gives rise to the 4-nitroimidazole moiety, a structural feature that imparts significant biological activity to a molecule. Nitroimidazoles, in general, are known for their antimicrobial and anticancer properties. nih.gov These activities are often linked to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of the microenvironment of many tumors and anaerobic bacterial infections. mdpi.com

This reduction process can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which can induce cellular damage through interactions with DNA and other macromolecules. This mechanism of action has been a key factor in the development of nitroimidazole-based drugs. While 5-nitroimidazoles like metronidazole (B1676534) are more common in clinical use, 4-nitroimidazole derivatives have also been the subject of extensive research due to their potential as therapeutic agents. Some studies suggest that 4-nitroimidazoles may exhibit a different toxicity profile compared to their 5-nitro counterparts.

Positioning of N-Benzyl Oxymethyl-4-Nitro-Imidazole within the Nitroimidazole Chemical Space

This compound is a distinct entity within the diverse landscape of nitroimidazole compounds. Its structure is characterized by a 4-nitroimidazole core with a benzyloxymethyl group attached to one of the nitrogen atoms of the imidazole ring. This particular combination of a 4-nitroimidazole pharmacophore with an N-benzyloxymethyl substituent positions it as a subject of interest for potential biological activity.

The N-substituent on the imidazole ring is known to significantly influence the compound's properties, including its lipophilicity, metabolic stability, and interaction with biological targets. The benzyl (B1604629) group, in particular, is a common feature in many biologically active compounds and can contribute to binding affinity through hydrophobic and aromatic interactions. nih.gov Research on related N-alkyl-nitroimidazoles has shown that the nature of the alkyl chain can affect the antitumor activity of the compound. openmedicinalchemistryjournal.comresearchgate.net

While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the activities of structurally similar compounds provide a basis for predicting its potential therapeutic applications. For instance, various N-substituted 4-nitroimidazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. nih.govnih.gov

Table 1: Examples of Biologically Active N-Substituted Nitroimidazole Derivatives

Compound ClassN-Substituent ExampleReported Biological Activity
N-Alkyl-nitroimidazolesMethyl, Ethyl, ButylAntitumor activity against breast and lung cancer cell lines openmedicinalchemistryjournal.comresearchgate.net
N-Aryl-nitroimidazolesPhenyl, Substituted PhenylAnticancer, Antimicrobial nih.gov
Fused NitroimidazolesBicyclic systemsAntitubercular nih.gov

This table is generated based on data from the referenced articles and is intended to be illustrative of the types of activities observed in the broader class of N-substituted nitroimidazoles.

Research Gaps and Future Directions in this compound Research

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader classes of imidazoles and nitroimidazoles are well-studied, this particular derivative remains largely unexplored. There is a lack of published data on its synthesis, characterization, and biological evaluation.

This absence of information presents a clear opportunity for future research. Key areas that warrant investigation include:

Synthesis and Characterization: The development and optimization of a synthetic route to this compound would be the first crucial step. A regioselective synthesis method for 1-alkyl-4-nitro-1H-imidazole has been reported, which could potentially be adapted. researchgate.net Comprehensive characterization of the compound using modern analytical techniques would be essential.

Biological Screening: A comprehensive biological evaluation of this compound is needed to determine its potential as a therapeutic agent. Based on the known activities of related compounds, initial screening should focus on its antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, the synthesis and evaluation of a library of analogues with modifications to the benzyl and oxymethyl groups could provide valuable insights into the structure-activity relationships of this chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O3 B1334043 n-Benzyl oxymethyl-4-nitro-imidazole CAS No. 669713-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-(phenylmethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYYOUBDOAQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373463
Record name n-benzyl oxymethyl-4-nitro-imidazole
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Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-66-0
Record name 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-benzyl oxymethyl-4-nitro-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID00373463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl Oxymethyl 4 Nitro Imidazole and Analogues

Historical and Contemporary Approaches to Imidazole (B134444) Ring Functionalization

The functionalization of the imidazole ring is a cornerstone of medicinal and materials chemistry due to the prevalence of the imidazole moiety in biologically active compounds and functional materials. researchgate.netnih.govbiolmolchem.com Historically, the synthesis of substituted imidazoles primarily relied on the construction of the heterocyclic ring from acyclic precursors. wikipedia.orgpharmaguideline.com Classic methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, have been widely used to create polysubstituted imidazoles. numberanalytics.com

In recent decades, the focus has shifted towards the direct functionalization of a pre-formed imidazole ring. This approach offers greater flexibility and efficiency for creating libraries of analogues. nih.gov Contemporary strategies often employ transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization. researchgate.netnih.gov These modern methods allow for the regioselective introduction of aryl, alkyl, and other functional groups at specific carbon positions (C2, C4, C5) of the imidazole core, which was a significant challenge with classical methods. nih.gov The development of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, has been instrumental in enabling the selective functionalization of all three C-H bonds of the imidazole ring. nih.gov

Regioselective Synthesis of 4-Nitroimidazole (B12731) Derivatives

The synthesis of 4-nitroimidazole is a key step in the pathway to producing N-benzyl oxymethyl-4-nitro-imidazole. Achieving regioselectivity at the 4-position requires careful control over the nitration conditions and strategy.

The introduction of a nitro group onto an imidazole ring is typically achieved through electrophilic nitration. The most common method involves treating imidazole with a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgchemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

The position of nitration is highly dependent on the reaction conditions and the presence of substituents on the imidazole ring. thieme-connect.com Direct nitration of unsubstituted imidazole often yields 5-nitroimidazole (which exists in tautomeric equilibrium with 4-nitroimidazole). wikipedia.org The C-2 position is generally the most acidic but less reactive towards electrophilic substitution, while the C-4 and C-5 positions are more susceptible to attack. nih.govgoogle.com Alternative nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can also be used, sometimes offering different selectivity or milder reaction conditions. thieme-connect.comgoogle.com

Controlling the substitution to favor the 4-nitro isomer over the 5-nitro or 2-nitro isomers is a significant synthetic challenge. google.com In an unsubstituted imidazole, the 4- and 5-positions are equivalent due to rapid proton tautomerism. However, once a substituent is placed on one of the nitrogen atoms (N-1), the symmetry is broken, and the C-4 and C-5 positions become electronically distinct. This N-1 substitution is a key strategy for directing subsequent electrophilic substitution, including nitration, to a specific position.

For the synthesis of 4-nitroimidazole derivatives, a common strategy involves the N-alkylation or N-protection of the imidazole ring first, followed by nitration. The nature of the N-1 substituent can influence the electronic distribution in the ring, thereby directing the incoming nitronium ion. While direct nitration of imidazole itself can produce 4(5)-nitroimidazole, achieving high regioselectivity for the 4-isomer often requires a multi-step sequence where other directing groups are used and subsequently removed, or by carefully selecting the starting imidazole derivative. researchgate.netrsc.org

N-Alkylation and Oxymethylation Strategies for Imidazole Derivatives

The final key transformation is the introduction of the benzyl (B1604629) oxymethyl group onto the N-1 nitrogen of the 4-nitroimidazole scaffold. This is typically accomplished via a nucleophilic substitution reaction.

The N-alkylation of 4-nitroimidazole is generally regioselective, favoring substitution at the N-1 position. researchgate.net This preference is attributed to a combination of electronic and steric factors. The electron-withdrawing nitro group at the C-4 position influences the nucleophilicity of the two ring nitrogens, making the N-1 position more favorable for attack by an electrophile. otago.ac.nz

The introduction of the benzyl oxymethyl group is achieved by reacting 4-nitroimidazole with a suitable alkylating agent, such as benzyl chloromethyl ether (BnOCH₂Cl). The reaction is carried out in the presence of a base, which deprotonates the imidazole nitrogen, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the benzyl chloromethyl ether, displacing the chloride and forming the desired N-C bond.

General Reaction Scheme: 4-nitroimidazole + Base → 4-nitroimidazolate anion 4-nitroimidazolate anion + Benzyl chloromethyl ether → this compound + Halide salt

N-alkylation of imidazoles can be significantly enhanced using phase-transfer catalysis (PTC). tandfonline.comresearchgate.net This technique is particularly useful when the imidazole salt (often soluble in an aqueous or polar phase) needs to react with an alkylating agent that is soluble in a nonpolar organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the imidazolate anion from the polar phase to the organic phase where the reaction occurs. researchgate.net PTC often leads to higher yields, milder reaction conditions, and avoids the need for anhydrous solvents. tandfonline.com

Various reaction conditions can be employed for the N-alkylation of 4-nitroimidazole. The choice of base and solvent is critical for reaction efficiency. Strong bases like potassium hydroxide (B78521) (KOH) or weaker bases like potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. researchgate.net The reaction temperature can also be adjusted to optimize the reaction rate and yield, with studies showing that heating can significantly improve yields compared to room temperature reactions. researchgate.net

The table below summarizes typical conditions for the N-alkylation of 4-nitroimidazole derivatives, demonstrating the range of parameters used to achieve regioselective synthesis.

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Ethyl BromoacetateK₂CO₃DMFRT65
2Ethyl BromoacetateK₂CO₃Acetonitrile6085
3Benzyl BromideK₂CO₃DMFRT72
4Benzyl BromideK₂CO₃Acetonitrile6090
5Methyl IodideKOHDMSORT70

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold serves as a versatile platform for extensive structural modification to explore structure-activity relationships (SAR) for various therapeutic targets. Derivatization can be targeted at several positions: the imidazole ring, the N-1 side chain, and the nitro group itself.

Modification of the Imidazole Ring:

The imidazole core can be functionalized at its vacant positions (C-2 and C-5).

Substitution at the C-5 Position: Researchers have synthesized novel derivatives by introducing substituents at the C-5 position. For instance, a series of 5-substituted piperazinyl-4-nitroimidazoles has been developed. nih.gov This involves starting with a 1-benzyl-2-alkyl-4-nitro-1H-imidazole and introducing a piperazine (B1678402) moiety at the 5-position, which can be further functionalized. nih.gov

Halogenation: Bromination of the nitroimidazole ring is another strategy to introduce a functional handle for further modifications, such as cross-coupling reactions. For example, 4-bromo-2-nitro-1H-imidazole has been synthesized, which could be adapted to the N-benzyl oxymethyl scaffold. google.com

Modification of the N-1 Side Chain:

The N-1 benzyloxymethyl group offers multiple sites for modification.

Aromatic Ring Substitution: The benzyl group can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and lipophilicity of the molecule.

Alteration of the Linker: The oxymethyl linker can be replaced with other functionalities, such as different alkyl chains or amide linkages, to alter the flexibility and orientation of the benzyl group relative to the imidazole core.

Modification of the Nitro Group:

The nitro group is a key pharmacophore in many nitroimidazole compounds but can also be a site for modification.

Reduction and Subsequent Derivatization: The nitro group can be reduced to an amino group, which can then be acylated, sulfonylated, or used in other reactions to generate a wide array of derivatives.

Nucleophilic Aromatic Substitution: In dinitroimidazole systems, one nitro group can be displaced by nucleophiles. For example, in N-substituted 4,5-dinitroimidazoles, one nitro group can be replaced by primary and secondary amines to yield 4-amino-5-nitroimidazole derivatives. nih.gov This strategy allows for the introduction of diverse amine-containing substituents.

The following tables summarize some of the synthetic conditions and derivatization strategies employed for the 4-nitroimidazole scaffold.

Table 1: Reaction Conditions for N-Alkylation of 4-Nitroimidazole researchgate.net
BaseSolventTemperatureYield
K₂CO₃Acetonitrile (CH₃CN)60°CGood (66-85%)
KOHDMF or DMSORoom TemperatureModerate
K₂CO₃DMF or DMSORoom TemperatureModerate
Table 2: Examples of Structural Modifications on the 4-Nitroimidazole Scaffold
Modification SiteStrategyExample Reagents/MoietiesReference
C-5 PositionPiperazinyl SubstitutionPiperazine nih.gov
C-4/C-5 PositionNucleophilic Substitution of NO₂Primary and secondary amines nih.gov
N-1 PositionAlkylationEpoxypropane, Epichlorohydrin, Phenacyl bromide nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl Oxymethyl 4 Nitro Imidazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For n-Benzyl oxymethyl-4-nitro-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the benzyloxymethyl group to the 4-nitro-imidazole ring.

Proton (¹H) NMR Analysis for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the oxymethyl bridge.

The protons on the imidazole ring are anticipated to appear in the downfield region due to the electron-withdrawing effect of the nitro group and the aromatic nature of the heterocycle. Based on data for 4-nitroimidazole (B12731), the proton at the C5 position would likely resonate as a singlet around δ 8.3 ppm, while the proton at the C2 position would appear as a singlet at a slightly higher field, around δ 7.9 ppm. researchgate.net

The benzylic protons (Ar-CH₂) and the oxymethyl protons (N-CH₂-O) form a key structural motif. The N-CH₂-O protons are expected to appear as a singlet at approximately δ 5.5-6.0 ppm. The benzylic CH₂ protons, adjacent to the oxygen, would also likely appear as a singlet in the range of δ 4.5-5.0 ppm.

The five aromatic protons of the benzyl group would typically resonate in the region of δ 7.2-7.4 ppm. The exact multiplicity would depend on the specific chemical environment and potential overlap of signals, but a complex multiplet is expected.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
Imidazole H-5~ 8.3Singlet
Imidazole H-2~ 7.9Singlet
Benzyl Aromatic Protons~ 7.2 - 7.4Multiplet
N-CH₂-O Protons~ 5.5 - 6.0Singlet
O-CH₂-Ar Protons~ 4.5 - 5.0Singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

The carbons of the imidazole ring are expected to be significantly influenced by the nitro group. The C4 carbon, directly attached to the nitro group, would be highly deshielded, with an estimated chemical shift in the range of δ 145-150 ppm. The C5 and C2 carbons are anticipated to resonate around δ 120-138 ppm. For comparison, the reported ¹³C chemical shifts for 4-nitroimidazole are approximately 144.7 ppm (C4), 136.4 ppm (C2), and 119.4 ppm (C5). researchgate.net

The benzylic and oxymethyl carbons would appear in the aliphatic region of the spectrum. The N-CH₂-O carbon is expected around δ 70-80 ppm, and the O-CH₂-Ar carbon is likely to be in a similar region.

The aromatic carbons of the benzyl group will show signals in the typical aromatic region (δ 125-140 ppm). The ipso-carbon (attached to the CH₂O group) would be expected around δ 135-138 ppm, with the other aromatic carbons appearing at slightly higher fields.

Carbon Assignment Expected Chemical Shift (ppm)
Imidazole C4~ 145 - 150
Imidazole C2~ 135 - 140
Imidazole C5~ 118 - 122
Benzyl Ipso-Carbon~ 135 - 138
Benzyl Aromatic Carbons~ 125 - 130
N-CH₂-O Carbon~ 70 - 80
O-CH₂-Ar Carbon~ 70 - 80

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment

To definitively establish the molecular structure, two-dimensional NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would confirm the assignments of the imidazole H-2/C-2 and H-5/C-5 pairs, as well as the correlations for the methylene (B1212753) and aromatic protons of the benzyloxymethyl group. Studies on related nitroimidazole compounds have successfully utilized HSQC for such assignments. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this compound would include:

Correlation between the N-CH₂-O protons and the imidazole C2 and C5 carbons, confirming the attachment of the side chain to the imidazole nitrogen.

Correlation between the O-CH₂-Ar protons and the benzylic ipso-carbon, confirming the benzyl group's connectivity.

Correlations between the imidazole protons and the neighboring imidazole carbons, further solidifying the ring assignments.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Structural Parameter Expected Information from X-ray Diffraction
Connectivity Unambiguous confirmation of the N-benzyloxymethyl-4-nitro-imidazole isomer.
Bond Lengths Precise measurements of C-N, C-C, C=C, N-O, and C-O bond distances.
Bond Angles Accurate determination of angles within the imidazole and benzyl rings and the linker.
Torsion Angles Information on the rotational orientation of the benzyl group relative to the imidazole ring.
Crystal Packing Elucidation of intermolecular forces stabilizing the crystal lattice.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₁N₃O₃), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 233.079 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways. Key expected fragments include:

Loss of the benzyl group: A prominent fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and stable fragment for benzyl-containing compounds.

Formation of the nitroimidazole moiety: Cleavage of the N-C bond of the oxymethyl linker could result in a fragment corresponding to the 4-nitro-imidazole cation.

Loss of the nitro group: The loss of NO₂ (46 Da) is a characteristic fragmentation for nitroaromatic compounds.

Cleavage of the oxymethyl linker: Fragmentation within the -CH₂-O-CH₂- linker could also occur, leading to various smaller fragments.

Fragment Ion Proposed Structure Expected m/z
[C₇H₇]⁺Benzyl cation91
[M - C₇H₇O]⁺4-nitro-1H-imidazol-1-yl)methyl cation126
[M - NO₂]⁺[C₁₁H₁₁N₂O]⁺187

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The vibrational spectrum of this compound is expected to be characterized by several key absorption bands:

NO₂ Group Vibrations: The nitro group will exhibit strong and characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretching (νas(NO₂)) is expected in the region of 1500-1560 cm⁻¹, and the symmetric stretching (νs(NO₂)) is anticipated around 1335-1370 cm⁻¹.

Aromatic C-H and C=C Vibrations: The benzyl and imidazole rings will show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching Vibrations: The C-O-C ether linkage will display characteristic stretching vibrations, typically in the range of 1000-1300 cm⁻¹. Asymmetric stretching is generally stronger in the IR spectrum.

CH₂ Group Vibrations: The methylene groups in the oxymethyl linker will show C-H stretching vibrations in the 2850-2960 cm⁻¹ region, as well as bending (scissoring and rocking) vibrations at lower wavenumbers.

Analysis of related nitro- and benzyl-containing compounds can provide more specific expectations for the vibrational modes. esisresearch.orgresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
NO₂Asymmetric Stretch1500 - 1560Strong
NO₂Symmetric Stretch1335 - 1370Strong
Aromatic C-HStretch> 3000Medium
Aromatic C=CStretch1450 - 1600Medium to Strong
C-O-CAsymmetric Stretch1000 - 1300Strong
Aliphatic C-HStretch2850 - 2960Medium

Structure Activity Relationship Sar Studies of N Benzyl Oxymethyl 4 Nitro Imidazole Analogues

Impact of the N-Benzyl Group on Biological Activity and Molecular Interactions

The N-benzyl group plays a crucial role in the biological activity of 4-nitro-imidazole analogues. Its presence is often associated with enhanced potency and can significantly influence the compound's interactions with molecular targets.

Effects of Substituents on the Benzyl (B1604629) Ring on Potency and Selectivity

The nature and position of substituents on the benzyl ring can dramatically alter the biological activity of these compounds. For instance, in a series of benzimidazole (B57391) derivatives, the presence of electron-withdrawing groups like 4-nitro, 4-chloro, 4-fluoro, and 4-bromo on the phenyl ring resulted in good to moderate inhibitory actions against certain bacteria. nih.gov This suggests that the electronic properties of the benzyl substituent are a key determinant of activity.

In the context of antitubercular nitroimidazoles, the lipophilic side chain, which often includes a benzyl group, is a key determinant of aerobic activity. researchgate.net For example, the trifluoromethoxybenzyl ether side chain was found to be critical for the activity of 4-nitroimidazoles. nih.gov The removal of this side chain led to a complete loss of both aerobic and anaerobic activities. nih.gov

The table below illustrates how different substituents on the benzyl ring can affect the potency of nitroimidazole analogues.

Table 1: Effect of Benzyl Ring Substituents on Biological Activity

Compound Benzyl Ring Substituent Observed Activity
Analogue A 4-Trifluoromethoxy High antitubercular activity nih.gov
Analogue B Unsubstituted Reduced or no activity nih.gov
Analogue C 4-Nitro Moderate antibacterial activity nih.gov
Analogue D 4-Chloro Moderate antibacterial activity nih.gov

Influence of Benzyl Linker Variations (e.g., Chain Length, Heteroatom Inclusion)

Variations in the linker connecting the benzyl group to the imidazole (B134444) core also have a profound impact on activity. The length and flexibility of this linker can affect how the molecule fits into the binding site of its target. For example, in a study of benzamide (B126) derivatives, it was found that the length of the linker influenced the interaction with the FtsZ protein and, consequently, the antimicrobial activity. mdpi.com While an ethylenoxy linker maintained activity, a longer propylenoxy chain led to a decrease in biological activity due to increased flexibility and potential rearrangement of the molecule. mdpi.com

The inclusion of heteroatoms in the linker can also modulate the compound's properties. For instance, replacing an oxygen atom with sulfur in the linker of some FtsZ inhibitors was shown to be beneficial for antimicrobial activity. mdpi.com

Role of the 4-Nitro Group in Reductive Activation and Pharmacological Response

The 4-nitro group is a critical feature of these compounds, as it is essential for their mechanism of action. Nitroimidazoles are prodrugs that require reductive activation to become effective. nih.govbangor.ac.uk This reduction of the nitro group occurs more efficiently under anaerobic or hypoxic conditions. nih.gov

The process of reductive bioactivation converts the nitro group into reactive nitrogen species, such as nitric oxide (NO). nih.gov These reactive species can then interact with cellular components like DNA and proteins, leading to cell death. nih.govnih.gov The antimicrobial action of nitroimidazoles is generally attributed to the formation of short-lived, redox-active intermediates, including hydroxylamine (B1172632) adducts, following a 4-electron reduction of the nitro group. asm.org

The position of the nitro group on the imidazole ring is also crucial. For example, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole (B1676534) are only active against anaerobic Mtb. researchgate.netnih.gov Moving the nitro group from the 4-position to the 5-position can dramatically change the chemical reactivity and biological activity of these compounds. nih.govacs.org

Significance of the Oxymethyl Linkage in Molecular Recognition and Bioavailability

In studies of antitubercular nitroimidazoles, the benzylic oxygen at the 6-position of the bicyclic ring system was found to be important. nih.gov Replacing this oxygen with a nitrogen atom slightly improved potency and allowed for further exploration of the structure-activity relationship in a more soluble series of compounds. nih.gov

Comparative SAR Analysis with Other Nitroimidazole Isomers and Structural Motifs

A comparison of the structure-activity relationships of 4-nitroimidazoles with their 5-nitro isomers reveals significant differences. A key distinction is that the addition of a lipophilic benzyl ether side chain to the 5-nitroimidazole core, unlike in the 4-nitro series, does not confer aerobic activity and can even decrease anaerobic activity. nih.govacs.org

Furthermore, the structural requirements for aerobic activity in 4-nitroimidazoles are quite specific, with the bicyclic oxazine (B8389632) ring, the lipophilic tail, and a 2-position oxygen being key determinants. researchgate.net These features are not as critical for the activity of 5-nitroimidazoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These models can guide the design of new, more potent analogues.

For a series of bicyclic nitroimidazoles, a 4-feature QSAR model was developed to rationalize their minimum inhibitory concentration (MIC) results. nih.gov In other studies on benzimidazole derivatives, 3D-QSAR models have been successfully used to correlate the structural features of the compounds with their activity as inhibitors of various enzymes. researchgate.netnih.gov These models can provide insights into the steric and electronic properties that are important for activity. researchgate.net

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for a series of FXR agonists with a benzimidazole core identified three hydrophobic features and two aromatic rings as being important for activity. nih.gov Such models are valuable for virtual screening of compound libraries to identify new potential drug candidates.

The table below summarizes the key compound names mentioned in this article.

Mechanistic Insights into the Biological Activity of Nitroimidazole Derivatives

Reductive Bioactivation Pathways of Nitroimidazole Scaffolds in Biological Systems

The bioactivation of nitroimidazoles is an enzyme-catalyzed process. A key family of enzymes involved are nitroreductases (NTRs), which are found in various anaerobic bacteria and some human cells. bangor.ac.ukbangor.ac.uknih.gov These enzymes typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NADH or NADPH as reducing agents to catalyze the reduction of the nitro group. nih.gov

Different types of nitroreductases and other redox enzymes can activate nitroimidazoles:

Type I Nitroreductases: These are oxygen-insensitive enzymes that reduce the nitro group by a two-electron transfer mechanism, leading to the formation of nitroso and hydroxylamino intermediates. oup.com

Type II Nitroreductases: These oxygen-sensitive enzymes perform a single-electron transfer, creating a nitro anion radical. In the presence of oxygen, this radical is reoxidized, generating superoxide (B77818) anions in a futile cycle. oup.com

Other Enzymes: Besides dedicated nitroreductases, other enzymes with reducing capabilities can activate these compounds. These include ferredoxins in protozoa and bacteria, as well as mammalian enzymes like NADPH:cytochrome P-450 reductase, L-lactate cytochrome c-reductase, and adrenodoxin (B1173346) reductase. nih.govnih.gov For instance, the anti-tuberculosis drugs delamanid (B1670213) and pretomanid (B1679085) are activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. mdpi.com

The specific enzymes involved can vary depending on the organism and the specific nitroimidazole derivative. Resistance to these drugs often arises from decreased activity or mutations in these activating enzymes. nih.govmdpi.com

Table 1: Examples of Nitroimidazole Drugs and Their Activating Enzymes

Nitroimidazole DrugTarget Organism/CellKey Activating Enzyme(s)
Metronidazole (B1676534)Anaerobic Bacteria, ProtozoaNitroreductases, Ferredoxin-like proteins
BenznidazoleTrypanosoma cruziNitroreductases
DelamanidMycobacterium tuberculosisDeazaflavin-dependent nitroreductase (Ddn)
PretomanidMycobacterium tuberculosisDeazaflavin-dependent nitroreductase (Ddn)

The enzymatic reduction of the nitro group on the imidazole (B134444) ring is a stepwise process that generates several highly reactive chemical intermediates. The initial one-electron reduction produces a nitro radical anion. openmedscience.com Under hypoxic conditions, this radical can undergo further reduction. openmedscience.com

The complete reduction of a nitro group to an amino group is a six-electron process, but it is the intermediates formed along this pathway that are responsible for the compound's cytotoxicity. openmedscience.com Key reactive species include:

Nitroso (R-NO) derivatives: Formed after a two-electron reduction.

Hydroxylamino (R-NHOH) derivatives: Formed after a four-electron reduction. nih.gov These are considered key intermediates responsible for forming covalent bonds with cellular macromolecules. oup.comnih.gov

Nitro-free radicals and superoxide anions: These radical species contribute to cellular damage.

These intermediates are highly reactive electrophiles that can readily interact with nucleophilic cellular components, leading to widespread cellular damage. nih.govnih.gov The final, fully reduced amino derivative is generally stable and not cytotoxic. openmedscience.com

Molecular Mechanisms of Interaction with Biochemical Targets

Once activated, the reactive intermediates of nitroimidazole reduction can interact with a variety of cellular targets, leading to cell death through multiple mechanisms. The broad spectrum of activity is due to the non-specific, damaging nature of these intermediates. nih.gov

A primary mechanism of nitroimidazole cytotoxicity is the formation of covalent adducts with essential cellular macromolecules. The reactive nitroso and hydroxylamino intermediates can bind to DNA, RNA, and proteins, disrupting their normal function. nih.govnih.gov

DNA Damage: The interaction of these intermediates with DNA can cause strand breaks and other lesions, inhibiting DNA replication and leading to cell death. nih.govresearchgate.net This genotoxic effect is a key component of their antimicrobial activity.

Protein Adducts: Covalent binding to proteins can inactivate critical enzymes and disrupt structural proteins. nih.govresearchgate.net For example, the hypoxia marker pimonidazole (B1677889) becomes covalently attached to thiol-containing proteins in hypoxic cells. nih.gov Studies with other nitroimidazoles have shown that treatment can curtail the catalytic activities of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). researchgate.net Human hepatic microsomal enzymes have been shown to catalyze the reductive activation of metronidazole, leading to covalent binding with proteins. nih.gov

This covalent binding effectively traps the drug's active form within the target cell, contributing to its selective toxicity. openmedscience.com

In addition to non-specific covalent binding, some nitroimidazole derivatives have been shown to interfere with specific metabolic pathways. A prominent example is the action of the anti-tuberculosis drugs delamanid and pretomanid against Mycobacterium tuberculosis. nih.gov

These bicyclic nitroimidazoles have a dual mechanism of action. Under aerobic conditions, they inhibit the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a crucial part of the mycobacterial cell wall. mdpi.comnih.govresearchgate.net The inhibition of mycolate biosynthesis weakens the cell wall, leading to bacterial cell death. nih.govfrontiersin.org While the precise enzymatic target in this pathway has not been definitively identified for these drugs, the effect on mycolic acid production is a key part of their efficacy against replicating bacteria. nih.gov

Nitroimidazoles can profoundly disrupt the delicate balance of oxidation and reduction (redox) within a cell. The futile cycling of the nitro radical anion that occurs in the presence of oxygen generates superoxide radicals, leading to oxidative stress. oup.com

Even under hypoxic conditions, the bioactivation process can lead to redox imbalance. Some 2-nitroimidazoles, such as doranidazole (B1670890) and misonidazole, have been shown to induce a form of iron-dependent cell death called ferroptosis in hypoxic glioma stem cells. nih.govresearchgate.net This is achieved by blocking mitochondrial complexes I and II, which alters metabolic and oxidative stress responses. nih.govresearchgate.net The generation of reactive oxygen species and subsequent oxidative damage can overwhelm the cell's antioxidant defenses, contributing to cytotoxicity. scielo.brnih.gov In some cases, the cellular response involves the activation of oxidative defense genes to counteract the toxic effects. nih.gov

Table 2: Summary of Molecular Mechanisms for Nitroimidazole Derivatives

MechanismDescriptionExample Compounds
Covalent Adduct FormationReactive intermediates bind to DNA and proteins, disrupting their function and leading to cellular damage.Benznidazole, Metronidazole, Pimonidazole
Metabolic Pathway InterferenceInhibition of specific essential pathways, such as mycolic acid synthesis in the cell wall of M. tuberculosis.Delamanid, Pretomanid
Oxidative Stress DisruptionGeneration of reactive oxygen species (ROS), inhibition of mitochondrial function, and induction of ferroptosis, leading to redox imbalance and cell death.Doranidazole, Misonidazole

Preclinical Biological Evaluation and Therapeutic Potential of N Benzyl Oxymethyl 4 Nitro Imidazole Analogues

Antimicrobial Activity Studies

The antimicrobial capacity of n-benzyl oxymethyl-4-nitro-imidazole analogues has been evaluated against a wide range of pathogenic microorganisms, including bacteria, fungi, parasites, mycobacteria, and viruses.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Analogues of 4-nitroimidazole (B12731) have demonstrated notable antibacterial properties. Specific derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized tetrazole and 1,3,4-thiadiazole (B1197879) derivatives of 4-nitroimidazole were identified as the most potent compounds against Staphylococcus aureus and a methicillin-resistant strain of S. aureus (MRSA). nih.govresearchgate.netresearchgate.net The imidazole (B134444) nucleus is a key feature in many bioactive compounds, and its derivatives, particularly nitroimidazoles, have been a focus for discovering new antimicrobial agents. nih.gov Metronidazole (B1676534), a well-known 5-nitroimidazole, is effective against anaerobic Gram-positive and Gram-negative bacteria. nih.gov Research into novel synthesized nitroimidazole compounds has shown some to have low minimum inhibitory and bactericidal concentrations (MIC/MBC) against S. aureus and Klebsiella pneumoniae, comparable to or better than metronidazole. nih.gov Furthermore, benzimidazole (B57391) derivatives, which share a core heterocyclic structure, have also been investigated, with some showing broad-spectrum activity by inhibiting biofilm formation in both Gram-positive and Gram-negative pathogens. nih.gov

Antifungal Properties Against Pathogenic Fungi

The therapeutic potential of imidazole-based compounds extends to antifungal applications. Analogues containing the imidazole ring are known to possess antifungal properties, and research has explored various derivatives for their efficacy against pathogenic fungi. nih.gov For example, some benzimidazole-hydrazone compounds have exhibited notable antifungal activity against Candida species. nih.gov While specific studies focusing solely on this compound are limited in this area, the broader class of azole compounds, which includes imidazoles, is a cornerstone of antifungal therapy. Research on related structures, such as 1,2,3-triazole analogues of 1-Benzyl-4-(phenoxymethyl), has shown potent activity against common human pathogenic fungi like Candida albicans, Candida parapsilosis, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net

Antiparasitic Activity (e.g., Anti-protozoal, Anti-leishmanial, Anti-trypanosomal)

Nitroimidazole derivatives are well-established antiparasitic agents. Metronidazole, a 5-nitroimidazole, is a first-line drug for treating infections caused by intestinal parasites such as Giardia lamblia and Entamoeba histolytica. nih.gov Research has focused on developing next-generation nitroimidazole carboxamides that show potent activity against G. lamblia strains, including those resistant to metronidazole, as well as improved activity against E. histolytica and potent activity against Trichomonas vaginalis. nih.gov More recently, nitroaromatic compounds like fexinidazole (B1672616) and pretomanid (B1679085), which contain a nitroimidazole structure, have demonstrated good efficacy against both axenic and intramacrophage amastigotes of Leishmania infantum, the causative agent of visceral leishmaniasis. mdpi.com These compounds appear to induce the production of reactive oxygen species in the parasites. mdpi.com The flexibility of the side chains attached to the imidazole ring offers a pathway for designing new 5-nitroimidazole drugs to overcome resistance in parasites. uq.edu.au

Anti-tubercular Activity Against Mycobacterium tuberculosis Strains

The 4-nitroimidazole scaffold is a key component of compounds with significant anti-tubercular activity. Unlike 5-nitroimidazoles (e.g., metronidazole) which are only active against anaerobic M. tuberculosis, 4-nitroimidazoles like PA-824 are active against both aerobically replicating and non-replicating anaerobic bacteria. nih.govacs.org This dual activity is crucial for targeting persistent tubercular infections. Recent studies on new 4-nitroimidazole analogues, specifically tetrazole and 1,3,4-thiadiazole derivatives, found them to be the most potent compounds of their series against Mycobacterium tuberculosis strain mc²6230. nih.govresearchgate.netresearchgate.net The nitro group is essential for the activity in these compounds. acs.org The mechanism of action for benzimidazole derivatives, a related class of compounds, may involve the inhibition of nucleic acid and protein biosynthesis. nih.gov

Anti-HIV Activity and Inhibition of Viral Replication

The potential of 4-nitroimidazole analogues as anti-HIV agents has been an area of active investigation. In one study, a series of 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(1,1-biaryl)-4-yl-piperazine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in MT-4 cells. znaturforsch.comresearchgate.net While most of the synthesized compounds were inactive, one derivative, compound 6f, which has a 4-fluoro-3-methoxyphenyl substituent, demonstrated moderate inhibition of HIV-1 with an EC50 of > 2.60 µg/mL and a selectivity index (SI) of 9. znaturforsch.comresearchgate.net This particular compound is considered a promising agent for further structural modification. znaturforsch.com However, in a separate study evaluating a different series of new 4-nitroimidazole analogues (bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole moieties), no antiviral activity was detected against a diverse panel of viruses. nih.govresearchgate.net

In Vitro Anti-HIV-1 Activity of a 1-benzyl-2-ethyl-4-nitro-1H-imidazole Analogue
CompoundDescriptionEC50 (µg/mL)Selectivity Index (SI)Reference
6f1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(4-fluoro-3-methoxy-[1,1-biphenyl]-4-yl)piperazine> 2.609 znaturforsch.comresearchgate.net

Anti-cancer Activity and Antiproliferative Mechanisms

Derivatives of 4-nitroimidazole have emerged as a promising class of compounds with significant anti-cancer potential. Various studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

A series of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin-1-yl)-propan-1-one analogues were evaluated for their antiproliferative activity against four human cancer cell lines: MCF-7 (breast), PC3 (prostate), MDA-MB231 (breast), and DU145 (prostate). arkat-usa.orgresearchgate.net Compounds 5f and 5k were identified as the most potent agents against the MCF-7 cell line, while compounds 5d and 5m showed notable cytotoxic effects on PC3 and DU145 cell lines, respectively. arkat-usa.org

In another study, a new series of 4-nitroimidazole analogues bearing aryl piperazine (B1678402), tetrazole (17 ), and 1,3,4-thiadiazole (18 ) moieties were synthesized and screened against eight different human cancer cell lines. nih.govresearchgate.net Compound 17 proved to be the most potent of the series, inhibiting the proliferation of most cancer cell lines with IC50 values in the low micromolar range. nih.govresearchgate.net Additionally, N-alkyl-nitroimidazole compounds have shown greater cytotoxic activity against breast cancer (MDA-MB231) than lung cancer (A549) cell lines. openmedicinalchemistryjournal.comresearchgate.net

Antiproliferative Activity (IC50) of Selected 4-Nitroimidazole Analogues Against Human Cancer Cell Lines
CompoundCancer Cell LineCell Line TypeIC50 (µg/mL)Reference
5fMCF-7Breast1.0 arkat-usa.org
5kMCF-7Breast1.0 arkat-usa.org
5dPC3Prostate4.0 arkat-usa.org
5mDU145Prostate5.0 arkat-usa.org
Antiproliferative Activity (IC50) of N-Alkyl-Nitroimidazole Analogues
CompoundCancer Cell LineCell Line TypeLC50 (µM)Reference
N-methyl-nitroimidazoleMDA-MB-231Breast16.67 ± 2.3 researchgate.net
N-methyl-nitroimidazoleA549Lung17.00 ± 1.7 researchgate.net
N-ethyl-nitroimidazoleMDA-MB-231Breast17.33 ± 2.1 researchgate.net
N-ethyl-nitroimidazoleA549Lung14.67 ± 2.5 researchgate.net
N-propyl-nitroimidazoleMDA-MB-231Breast21.50 ± 4.9 researchgate.net
N-propyl-nitroimidazoleA549Lung19.33 ± 3.2 researchgate.net
N-butyl-nitroimidazoleMDA-MB-231Breast17.00 ± 1.7 researchgate.net
N-butyl-nitroimidazoleA549Lung32.33 ± 3.1 researchgate.net

In Vitro Cytotoxicity Assessments in Various Cancer Cell Lines

The in vitro antitumor activity of N-alkyl-nitroimidazole compounds has been evaluated using MTT assays on human cancer cell lines, including MDA-MB-231 (human breast adenocarcinoma) and A549 (human lung carcinoma). scispace.com Studies have shown that both breast and lung cancer cells are sensitive to these compounds. scispace.com Notably, lung cancer cells demonstrated higher sensitivity to N-methyl-nitroimidazole and N-ethyl-nitroimidazole. scispace.com

Research indicates that the length of the alkyl chain in these analogues can influence their antitumor activity, particularly against A549 lung cancer cells, where an inverse relationship between chain length and anticancer activity was observed. scispace.comopenmedicinalchemistryjournal.com In contrast, the anticancer activity against MDA-MB-231 breast cancer cells did not vary significantly with the length of the alkyl chain. researchgate.net These N-alkyl nitroimidazoles have exhibited a reduced LC50 in both A549 lung cancer and MDA-MB-231 breast cancer cells, while showing a lesser cytotoxic effect on normal Vero kidney cells, suggesting a degree of selectivity towards tumor cells. scispace.comopenmedicinalchemistryjournal.com For instance, N-alkyl nitroimidazoles showed an LC50 as low as 16.7 µM in MDA-MB231 breast tumor cells, whereas the LC50 in normal Vero kidney cells was approximately 30 µM. openmedicinalchemistryjournal.com

Another study on a new series of 4-nitroimidazole derivatives bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole moieties screened these compounds for anticancer activity against eight diverse human cancer cell lines: Capan-1 (pancreatic), HCT-116 (colorectal), LN229 (glioblastoma), NCI–H460 (lung), DND-41 (T-cell acute lymphoblastic leukemia), HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia), and Z138 (mantle cell lymphoma). researchgate.net One of the tetrazole derivatives proved to be the most potent, inhibiting the proliferation of most of these cell lines with IC50 values in the low micromolar range. researchgate.net

Compound ClassCell LineActivity MetricValue
N-alkyl nitroimidazolesMDA-MB-231 (Breast)LC50As low as 16.7 µM openmedicinalchemistryjournal.com
N-alkyl nitroimidazolesA549 (Lung)LC50Variable with alkyl chain length
N-alkyl nitroimidazolesVero (Normal Kidney)LC50~30 µM openmedicinalchemistryjournal.com
4-nitroimidazole-tetrazole derivativeVariousIC50Low micromolar range researchgate.net

Investigations into Cell Cycle Arrest and Apoptosis Induction

While direct studies on "this compound" are not available, research on other imidazole derivatives provides insights into their mechanisms of action, including the induction of cell cycle arrest and apoptosis. For instance, novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3 (ovarian cancer), and A549 cell lines. mdpi.comnih.gov These compounds were found to arrest the cell cycle at different phases depending on the specific compound and cell line. For example, one derivative induced G1/S arrest in both A549 and MDA-MB-231 cells, while another arrested the G2/S phase in MDA-MB-231 and SKOV3 cells and the G1/G2 phases in A549 cells. mdpi.com

Similarly, a new derivative of ciprofloxacin, which contains a piperazine ring that can be present in nitroimidazole analogues, was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in HCT 116 (colorectal cancer) and A549 cancer cells. nih.gov This was associated with the overexpression of p53 and Bax proteins and decreased expression of p21 and bcl2 genes. nih.gov

In the context of hypoxia, a novel 2-nitroimidazole (B3424786), PRC, was shown to induce a G2/M cell cycle arrest and trigger the intrinsic apoptosis pathway specifically under hypoxic conditions in lymphoma and glioblastoma cell lines. nih.gov This effect was linked to the targeting of mitochondria and the generation of oxidative stress. nih.gov

Modulation of Angiogenesis and Metastasis in Preclinical Models

The development of preclinical models of spontaneous metastasis is crucial for evaluating the efficacy of new therapeutic agents against metastatic disease. nih.gov These models often involve the in vivo selection of human tumor cell lines with enhanced metastatic aggressiveness after surgical resection of primary tumors. nih.gov Such models have been established for various cancers, including breast, renal, and colorectal carcinomas, as well as malignant melanoma. nih.gov While specific studies on the effect of "this compound" on angiogenesis and metastasis in these models are not available, the broader class of antiangiogenic drugs is often evaluated in these systems. nih.gov These investigations have revealed important findings, such as the potential of combining antiangiogenic drugs with metronomic chemotherapy to treat advanced metastatic disease. nih.gov

Radiosensitization Properties in Hypoxic Tumor Environments

Nitroimidazoles have been extensively studied as hypoxic cell radiosensitizers. nih.gov The presence of hypoxic (low oxygen) cells in solid tumors is a major reason for the failure of radiation therapy. nih.gov Nitroaromatic compounds, including nitroimidazoles, can mimic oxygen in their ability to sensitize hypoxic cells to radiation. nih.gov

Enhanced Cell Killing in Anoxic vs. Oxic Conditions

A key characteristic of nitroimidazole-based radiosensitizers is their selective toxicity towards hypoxic cells. nih.gov For example, metronidazole and nitrofurazone (B1679002) have been shown to cause increased cell killing of hypoxic Chinese hamster ovary cells compared to aerobic cells, even in the absence of radiation. nih.gov Under hypoxic conditions, the plating efficiency of cells treated with these drugs dropped significantly, while it remained relatively constant in the presence of air. nih.gov

Similarly, the novel 2-nitroimidazole PRC exerted high hypoxic cytotoxic and radiosensitizing action on both a hypoxia-sensitive lymphoma and a hypoxia-resistant glioblastoma cell line, with almost no toxicity under normoxic conditions. nih.gov This highlights the hypoxia-selective nature of these compounds. However, it is noteworthy that some 5-substituted 4-nitroimidazoles have demonstrated greater toxicity towards aerobic than hypoxic cells, a contrast to other nitro-heterocyclic radiosensitizers. nih.gov

Mechanisms of Hypoxia-Selective Cytotoxicity

The hypoxia-selective cytotoxicity of nitroimidazoles is linked to their bioreductive activation. researchgate.netnih.gov In the low-oxygen environment of tumors, the nitro group of the imidazole ring can be reduced by cellular reductases to form reactive intermediates. nih.gov These intermediates can then covalently bind to cellular macromolecules, leading to cell death. nih.gov

Under oxic conditions, oxygen can reverse the initial one-electron reduction of the nitro group, preventing the formation of these toxic intermediates. nih.gov This competition between oxygen and the nitro radical-anion is the basis for the selective retention and toxicity of nitroimidazoles in hypoxic cells. nih.gov

Chemical Modifications and Design of Novel N Benzyl Oxymethyl 4 Nitro Imidazole Derivatives

Synthesis and Evaluation of Piperazine-Tagged 4-Nitroimidazole (B12731) Analogues

A prominent strategy in modifying the 4-nitroimidazole core involves the introduction of a piperazine (B1678402) moiety. This functional group is often used in medicinal chemistry to improve solubility and modulate pharmacological properties. The synthesis of these analogues typically begins with a halogenated 4-nitroimidazole, such as 1-alkyl/aryl-5-bromo-2-alkyl-4-nitro-1H-imidazole, which then undergoes a nucleophilic substitution reaction with various piperazine derivatives. aabu.edu.joresearchgate.net

Researchers have synthesized series of 4-nitroimidazole derivatives bearing aryl piperazines and evaluated their biological activities, particularly for their anticancer potential. nih.govresearchgate.net For instance, new piperazine-tagged imidazole (B134444) derivatives were synthesized and assessed for their antiproliferative effects against several human cancer cell lines, including MCF-7 (breast), PC3 (prostate), Du145 (prostate), and HepG2 (liver). aabu.edu.joresearchgate.net In one study, specific compounds demonstrated notable potency against the HepG2 and MCF-7 cell lines. researchgate.net Another study reported the synthesis of hybrid molecules combining the 4-nitroimidazole-piperazine scaffold with 1,2,3-triazole motifs, which also showed potent anticancer activities against the MCF-7 cell line. nih.gov The general synthetic approach often involves reacting a key intermediate, like 3-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-ylsulfanyl)-propanoyl chloride, with different substituted piperazines to generate a library of target compounds. researchgate.net

The evaluation of these compounds has yielded promising results, with several derivatives exhibiting significant cytotoxic effects. The inhibitory concentrations (IC50) are a key metric for assessing this potency.

CompoundTarget Cell LineIC50 Value (μM)Reference
Compound 7HepG25.6 ± 0.5 aabu.edu.joresearchgate.net
Compound 10HepG229.6 ± 7.6 aabu.edu.joresearchgate.net
Compound 7MCF-732.1 ± 5.6 aabu.edu.joresearchgate.net
Compound 10MCF-746.2 ± 8.2 aabu.edu.joresearchgate.net
Compound 5MCF-71.0 ± 0 researchgate.net
Compound 5PC39.00 ± 0.028 researchgate.net
Compound 9gMCF-72.00 ± 0.03 nih.gov
Compound 9kMCF-75.00 ± 0.01 nih.gov

Exploration of Fused Heterocyclic Systems Containing the Imidazole Core

Another advanced design strategy involves the creation of fused heterocyclic systems built upon the nitroimidazole core. This approach aims to create more rigid, structurally complex molecules with potentially novel mechanisms of action or improved target affinity. Fused nitroimidazoles have shown significant potential, particularly as anti-tubercular agents. mdpi.com

Prominent examples of drugs based on fused nitroimidazole systems include Delamanid (B1670213) and Pretomanid (B1679085), which are known for their potent activity against Mycobacterium tuberculosis. mdpi.com These bicyclic nitroimidazoles are bio-activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme in the bacterium. This process generates reactive nitrogen species, including nitric oxide, which leads to a dual mechanism of action: interference with mycolic acid synthesis and respiratory poisoning through the disruption of ATP synthesis. mdpi.com

The development of fused nitroimidazoles dates back to compounds like CGI-17341, which displayed both in vitro and in vivo antitubercular activities, including against multidrug-resistant strains. mdpi.com Although the development of CGI-17341 was halted due to mutagenicity concerns, it paved the way for newer, safer analogues like PA-824, a bicyclic 4-nitroimidazole that has progressed to clinical trials for tuberculosis treatment. mdpi.comnih.govplos.org The success of these compounds has spurred further medicinal chemistry efforts to generate new series of fused and bicyclic nitroimidazole analogues with improved efficacy and safety profiles. mdpi.complos.org

Design of Bioisosteric Replacements for the Nitro Group and Benzyl (B1604629) Oxymethyl Moiety

Bioisosteric replacement is a key tactic in medicinal chemistry to optimize lead compounds by swapping one functional group for another with similar physical or chemical properties. This is done to enhance activity, reduce toxicity, or improve pharmacokinetic properties. For n-Benzyl oxymethyl-4-nitro-imidazole derivatives, both the nitro group and the benzyl oxymethyl moiety are targets for such modifications.

Nitro Group Replacement: The nitro group, particularly aromatic nitro groups, is often considered a liability in drug design due to potential toxicity arising from its in vivo reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Consequently, finding suitable bioisosteres is a critical goal. While there are few straightforward replacements that perfectly mimic the nitro group's electron-withdrawing and binding properties, several alternatives have been explored. For aliphatic nitro groups, the trifluoromethyl (CF3) group has been successfully used as a bioisostere, often resulting in compounds with greater potency and improved metabolic stability. nih.gov Other potential replacements for the nitro group in various chemical contexts include cyano (CN), sulfone (SO2R), and other electron-withdrawing groups. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Benzyl Oxymethyl Moiety Replacement: The N-benzyl oxymethyl substituent can also be modified to explore structure-activity relationships. The "benzyl" portion can be replaced with other aromatic or heteroaromatic rings to probe interactions with hydrophobic pockets in a biological target. Alternatively, it can be substituted with various alkyl groups to modulate lipophilicity. researchgate.net The "oxymethyl" linker itself can be altered. For example, replacing the ether oxygen with a sulfur atom (thiomethyl) or a nitrogen atom (aminomethyl) would change the geometry, polarity, and hydrogen bonding capacity of the linker, potentially influencing target binding and pharmacokinetic properties.

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties (Computational ADMET)

In modern drug discovery, improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is as important as optimizing its primary pharmacological activity. Computational, or in silico, ADMET prediction has become an indispensable tool for prioritizing and designing compounds with better drug-like properties. nih.gov

For nitroimidazole derivatives, researchers have utilized computational models to predict key pharmacokinetic parameters. nih.govnih.govresearchgate.net These in silico studies help to quickly assess properties like oral bioavailability, metabolic stability, potential for drug-induced liver injury, and mutagenicity. nih.gov For instance, ADMET predictions for novel hybrid 4-nitroimidazole-1,2,3-triazole derivatives indicated good pharmacokinetic properties based on their physicochemical values, with the most active compounds falling within acceptable ranges for drug-likeness. nih.gov

Commonly predicted parameters include:

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier Permeability (logBB): Predicts CNS penetration.

Caco-2 Permeability: An in vitro model for intestinal absorption. researchgate.net

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Ether-à-go-go-Related Gene (hERG) Inhibition: Assesses risk for cardiotoxicity.

Plasma Protein Binding (logKhsa): Influences the free concentration of the drug. researchgate.net

By identifying potential ADMET liabilities early in the design phase, medicinal chemists can implement strategies to mitigate them. These strategies may include adding polar functional groups to reduce the volume of distribution, blocking sites of metabolism by introducing atoms like fluorine, or modifying pKa to enhance absorption. cambridgemedchemconsulting.comresearchgate.net

Rational Design Based on Target-Specific Interactions and Docking Studies

Rational drug design relies heavily on understanding the interactions between a drug molecule and its biological target at an atomic level. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This information is crucial for designing more potent and selective inhibitors.

Numerous studies on 4-nitroimidazole derivatives have employed molecular docking to elucidate their binding modes and guide further synthesis. researchgate.netnih.gov For example, docking studies of piperazine-tagged 4-nitroimidazoles revealed that these compounds can bind effectively within the hydrophobic pockets of their target proteins, forming key polar contacts that contribute to their high affinity. aabu.edu.joresearchgate.net

In a study of hybrid nitroimidazole-triazole anticancer agents, docking was performed against the human estrogen receptor alpha (hERα). nih.gov The results showed specific interactions, such as the triazole ring forming a hydrogen bond with an aspartate residue (Asp58) and polar contacts with a histidine residue (His231). nih.gov Similarly, docking studies of other 4-nitroimidazole derivatives into the active site of tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia, showed strong binding affinity with favorable hydrophobic interactions. researchgate.net These computational insights allow chemists to rationally design new analogues with modified substituents that are predicted to form stronger or additional interactions with the target, thereby increasing potency.

Emerging Research Frontiers and Translational Perspectives

Advanced Drug Delivery Systems for Optimized Bioavailability and Targeted Action

A significant hurdle for many nitroimidazole compounds is their poor oral bioavailability, often stemming from low aqueous solubility. nih.gov To unlock the full therapeutic potential of derivatives like n-benzyl oxymethyl-4-nitro-imidazole, researchers are exploring advanced drug delivery systems designed to enhance solubility, improve pharmacokinetic profiles, and enable targeted action. omicsonline.org

The encapsulation of antimicrobial agents into nanoparticle systems is a particularly promising strategy. researchgate.net These nano-drug delivery systems (NDDS) can improve the pharmacological properties of drugs by extending their time of action, improving efficacy, and enabling targeted delivery to specific tissues or cells, thereby minimizing off-target effects. omicsonline.orgmdpi.com

Key advanced drug delivery platforms being investigated for compounds with a nitroimidazole core include:

Liposomes: These are spheroid vesicles with an aqueous core and lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Their biocompatibility, biodegradability, and low toxicity make them effective carriers. mdpi.com

Polymeric Nanoparticles: These systems can protect drugs from degradation and offer controlled-release properties. Research has shown that encapsulating antimicrobial agents in polymeric nanocarriers can significantly improve their bioavailability. researchgate.net

Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanocarriers that are solid at room temperature and can incorporate poorly soluble drugs, enhancing their stability and release profile. mdpi.com

Hydrogels: These three-dimensional polymer networks can hold large amounts of water and are used for sustained, localized drug delivery, which could be particularly useful for topical applications of nitroimidazole compounds. omicsonline.org

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs. omicsonline.org

Delivery SystemDescriptionKey Advantages for Nitroimidazoles
LiposomesVesicles with a lipid bilayer enclosing an aqueous core. mdpi.comBiocompatible; can carry both hydrophilic and hydrophobic compounds; targeted delivery possible. mdpi.com
Polymeric NanoparticlesSolid colloidal particles made from polymers. researchgate.netControlled release; protection from degradation; improved bioavailability. researchgate.net
Solid Lipid Nanoparticles (SLNs)Lipid-based nanoparticles, solid at body temperature. mdpi.comHigh stability; controlled release; suitable for poorly soluble drugs. mdpi.com
Hydrogels3D networks of hydrophilic polymers. omicsonline.orgSustained and localized delivery; high water content. omicsonline.org
MicellesSelf-assembling colloidal particles with a hydrophobic core. omicsonline.orgEnhances solubility of poorly soluble drugs; targeted delivery. omicsonline.org

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. mdpi.com Omics technologies—genomics, proteomics, and metabolomics—offer a holistic view of the molecular interactions between a drug and a biological system, moving beyond the traditional single-target mechanism of action. mdpi.comfrontiersin.org

The mechanism of action for many nitroimidazole drugs involves the reductive bioactivation of the nitro group, which generates reactive intermediates that can damage cellular components like DNA and proteins. nih.govmdpi.com Omics technologies can precisely map these downstream effects.

Genomics and Transcriptomics: These approaches analyze an organism's complete set of DNA and RNA, respectively. nih.gov For a compound like this compound, transcriptomics (using methods like RNA-seq) can reveal which genes are up- or down-regulated in a pathogen upon exposure to the drug. nih.gov This can identify the specific stress response pathways that are activated, providing clues to the drug's mechanism and potential resistance pathways. mdpi.com

Proteomics: This is the large-scale study of proteins. nih.gov Using mass spectrometry-based techniques, proteomics can identify the specific protein targets that are modified or damaged by the reactive intermediates of the nitroimidazole compound. frontiersin.orgnih.gov It can also quantify changes in protein expression levels, offering a functional snapshot of the cell's response to the drug. mdpi.com

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. nih.gov Metabolomics can reveal disruptions in key metabolic pathways—such as energy production or cell wall synthesis—caused by the drug, providing a detailed understanding of its physiological impact. nih.gov

Omics TechnologyArea of StudyApplication to this compound Research
Genomics/TranscriptomicsDNA and RNA expression. nih.govIdentify gene expression changes and stress response pathways induced by the compound. mdpi.com
ProteomicsProtein expression and modification. nih.govPinpoint specific protein targets and quantify changes in cellular protein levels. frontiersin.org
MetabolomicsMetabolites and metabolic pathways. nih.govReveal disruptions in cellular metabolism and biochemical function. nih.gov

Application of Chemoinformatics and Machine Learning in High-Throughput Screening and Compound Prioritization

The discovery and optimization of novel therapeutic agents from large chemical libraries is a complex process. Chemoinformatics and machine learning (ML) have become indispensable tools for navigating this complexity, enabling the rapid screening and prioritization of compounds like this compound. nih.govncsu.edu

High-Throughput Screening (HTS) generates vast amounts of data, and computational methods are crucial for extracting meaningful insights. nih.gov

Virtual Screening and Docking: Before synthesis, computational docking can predict how well a compound might bind to a specific biological target, helping to prioritize which derivatives to create. ncsu.edu

QSAR (Quantitative Structure-Activity Relationship): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can predict the potency of new, unsynthesized nitroimidazole derivatives. nih.gov

Machine Learning for Hit Prioritization: ML algorithms, such as Bayesian classification models, can analyze primary HTS data to distinguish true bioactive compounds from false positives. unimore.itacs.org These models can identify structural features associated with both activity and potential toxicity, guiding the design of next-generation compounds with improved profiles. unimore.itbohrium.com

Data Mining and Analysis: Chemoinformatics tools are used to standardize, filter, and analyze large HTS datasets, helping researchers to identify promising lead compounds more efficiently. ncsu.eduacs.org

Computational ApproachFunctionRole in Nitroimidazole Drug Discovery
Virtual High-Throughput Screening (vHTS)Computational docking of large compound libraries to a target. ncsu.eduIdentifies potential lead compounds from vast libraries for further testing. ncsu.edu
Machine Learning (e.g., Bayesian Models)Analyzes HTS data to predict activity and toxicity. acs.orgPrioritizes hits, reduces false positives, and guides the design of optimized compounds. unimore.itbohrium.com
QSAR ModelingCorrelates chemical structure with biological activity. nih.govPredicts the potency of new derivatives before synthesis. nih.gov
Chemoinformatic Data MiningStandardizes, filters, and analyzes large datasets. ncsu.eduManages and extracts meaningful patterns from complex HTS results. acs.org

Exploration of New Therapeutic Applications for Nitroimidazole Scaffolds Beyond Traditional Antimicrobials

The nitroimidazole scaffold is renowned for its antimicrobial and antiprotozoal activity. nih.govmdpi.com However, ongoing research has revealed its potential across a much wider therapeutic landscape. nih.gov The unique electronic properties of the nitro group, which allow it to be reduced under hypoxic (low oxygen) conditions, make these compounds particularly interesting for diseases involving oxygen-deprived environments, such as solid tumors. researchgate.net

Exploration of the this compound framework could extend to several novel applications:

Oncology: Nitroimidazoles are being investigated as hypoxia-activated prodrugs and radiosensitizers. Under the hypoxic conditions of a tumor, the nitro group is reduced, releasing a cytotoxic agent that selectively kills cancer cells while sparing healthy, well-oxygenated tissue. researchgate.net

Antiviral Agents: Certain nitroimidazole derivatives have demonstrated activity against viruses, including HIV. researchgate.net For instance, some synthesized 4-nitroimidazole (B12731) derivatives have shown inhibitory activity against HIV-1. researchgate.net

Anti-inflammatory and Immunosuppressive Agents: Metronidazole (B1676534), a well-known nitroimidazole, possesses anti-inflammatory and immunosuppressive properties, suggesting that other derivatives could be developed for treating inflammatory conditions. mdpi.com

Medical Imaging: The ability of nitroimidazoles to selectively accumulate in hypoxic tissues makes them valuable as imaging agents for Positron Emission Tomography (PET) to visualize tumors and other oxygen-deprived areas. nih.govnih.gov

Therapeutic AreaMechanism/ApplicationRelevance for Nitroimidazole Scaffolds
OncologyHypoxia-activated prodrugs; radiosensitizers. researchgate.netSelective activation in low-oxygen tumor environments to release cytotoxic agents. researchgate.net
VirologyInhibition of viral replication (e.g., HIV reverse transcriptase). researchgate.netDerivatives have shown potential as non-nucleoside reverse transcriptase inhibitors. researchgate.net
Inflammatory DiseasesAnti-inflammatory and immunosuppressive effects. mdpi.comPotential to modulate immune responses and reduce inflammation. mdpi.com
Medical ImagingPET imaging agents for hypoxic tissues. nih.govSelective accumulation in tumors allows for non-invasive visualization. nih.gov

Development of Multitargeting Agents Based on the this compound Framework

The "one drug, one target" paradigm is increasingly being challenged by the complexity of diseases like cancer and multi-drug resistant infections. researchgate.net Developing single chemical entities that can modulate multiple biological targets simultaneously—multitargeting agents—is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance. researchgate.net

The this compound framework is an attractive scaffold for designing such agents. Its structure can be chemically modified to incorporate pharmacophores that interact with different targets. For example, researchers have successfully designed multi-target kinase inhibitors by combining a nitroimidazole core (for hypoxia activation) with moieties that inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). researchgate.net

This approach offers several advantages:

Synergistic Efficacy: Hitting multiple nodes in a disease pathway can lead to a more potent therapeutic effect than inhibiting a single target. researchgate.net

Reduced Drug Resistance: It is more difficult for pathogens or cancer cells to develop resistance to a drug that acts on several targets simultaneously. researchgate.net

Improved Pharmacokinetics: A single multitargeting drug simplifies treatment regimens compared to combination therapies involving multiple separate drugs.

The development of such agents based on the this compound scaffold could involve synthesizing derivatives that, in addition to their inherent properties, also inhibit key enzymes in a pathogen's metabolic pathway or block critical signaling pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-Benzyl oxymethyl-4-nitro-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically begins with the Phillips reaction, where o-phenylenediamine is condensed with formic acid under reflux to form the imidazole core. Subsequent nitration at the 4-position is achieved using a mixture of nitric and sulfuric acids. The oxymethyl-benzyl group is introduced via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Optimization involves controlling reaction temperature (70–90°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for benzyl bromide derivatives) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic techniques are essential for characterizing n-Benzyl oxymethyl-4-nitro-imidazole?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, nitro group deshielding adjacent carbons).
  • IR Spectroscopy : Detect functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-O-C ether linkage at ~1250 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₃N₃O₃ requires C 56.72%, H 4.73%, N 15.27%).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.1) .

Q. What in vitro assays are used to assess the antimicrobial activity of n-Benzyl oxymethyl-4-nitro-imidazole?

  • Methodological Answer :

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against anaerobic pathogens (e.g., Clostridium difficile) in thioglycolate medium.
  • Time-Kill Assays : Monitor bactericidal kinetics under anaerobic conditions (0–24 hours).
  • Nitroreductase Activation Studies : Use E. coli nitroreductase overexpression strains to confirm prodrug activation mechanisms .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of n-Benzyl oxymethyl-4-nitro-imidazole with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP ) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing redox potential.
  • Molecular Docking : Simulate binding to nitroreductase active sites (PDB: 3Q8L), identifying key interactions (e.g., π-stacking between benzyl group and Phe124, hydrogen bonding with nitro oxygen).
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes (50 ns simulations in explicit solvent) to prioritize derivatives for synthesis .

Q. How do structural modifications at the benzyl or nitro positions influence the pharmacokinetic profile of n-Benzyl oxymethyl-4-nitro-imidazole?

  • Methodological Answer :

  • Substituent Effects :
PositionModificationEffect
BenzylElectron-withdrawing (e.g., -CF₃)↑ LogP → Enhanced membrane permeability
NitroReduction to amine (in vivo)Prodrug activation → Selective toxicity in hypoxic tissues
  • Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at benzyl) and phase II conjugates (e.g., glucuronides) in hepatocyte incubations .

Q. What strategies address discrepancies in bioactivity data across studies of n-Benzyl oxymethyl-4-nitro-imidazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Cluster derivatives by substituent patterns (e.g., para-substituted benzyl groups show 3× higher potency than ortho) using multivariate regression.
  • Assay Standardization : Control variables like oxygen tension (anaerobic vs. aerobic conditions) and bacterial inoculum size (CFU/mL).
  • Orthogonal Validation : Confirm MIC results with agar diffusion assays and in silico target prediction tools (e.g., SwissTargetPrediction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.